![molecular formula C17H20N4OS B2821666 4-(3-Methyl-4-(isopropyl)phenyl)-1-(4-pyridinecarboxyl)thiosemicarbazide CAS No. 1024316-58-2](/img/structure/B2821666.png)
4-(3-Methyl-4-(isopropyl)phenyl)-1-(4-pyridinecarboxyl)thiosemicarbazide
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Description
4-(3-Methyl-4-(isopropyl)phenyl)-1-(4-pyridinecarboxyl)thiosemicarbazide, also known as MIP-TSC, is a thiosemicarbazide derivative that has attracted significant attention due to its potential therapeutic applications. This compound has been studied for its ability to inhibit the growth of cancer cells and has shown promising results in preclinical studies.
Scientific Research Applications
Antimicrobial and Antifungal Activities
Thiosemicarbazides and their derivatives are well-documented for their antimicrobial properties. For example, the synthesis of 1,2,4-triazoles, their Mannich and Schiff bases from thiosemicarbazide derivatives, showed good to moderate antimicrobial activity against various pathogens (Bayrak et al., 2009). Another study focused on the synthesis and reactions of thiosemicarbazides as antihypertensive α-blocking agents, indicating their potential in medicinal chemistry (Abdel-Wahab et al., 2008).
Antitubercular and Anticancer Activities
Compounds containing the thiosemicarbazide moiety have been evaluated for their antitubercular and anticancer activities. For instance, 2-Methoxy-5-methylphenyl Thiosemicarbazide showed notable activity against Mycobacterium tuberculosis and in anticancer assays (Hirpara et al., 2003). This suggests that derivatives of thiosemicarbazide could have potential applications in developing new antitubercular and anticancer drugs.
Corrosion Inhibition
Some thiosemicarbazide derivatives have been studied for their role in corrosion inhibition, particularly in protecting metals from corrosion in acidic environments. For example, pyridine Schiff base derivatives have demonstrated effectiveness in inhibiting mild steel corrosion in hydrochloric acid, indicating their potential application in industrial processes (Meng et al., 2017).
Antioxidant Properties and Enzyme Inhibition
Novel derivatives of thiosemicarbazide and 1,2,4‐triazole have been synthesized and evaluated for their biological activities, including antioxidant properties and inhibition of enzymes such as carbonic anhydrase and acetylcholinesterase. This indicates their potential application in the development of new therapeutic agents (Bulut et al., 2018).
properties
IUPAC Name |
1-(3-methyl-4-propan-2-ylphenyl)-3-(pyridine-4-carbonylamino)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c1-11(2)15-5-4-14(10-12(15)3)19-17(23)21-20-16(22)13-6-8-18-9-7-13/h4-11H,1-3H3,(H,20,22)(H2,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGDOTPIQVJUER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=S)NNC(=O)C2=CC=NC=C2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methyl-4-propan-2-ylphenyl)-3-(pyridine-4-carbonylamino)thiourea |
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